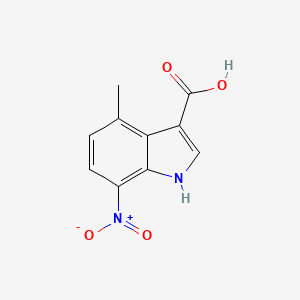
4-((1-Methyl-1h-imidazol-2-yl)thio)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Scientific Research Applications
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-((1H-Imidazol-2-yl)thio)piperidine: Lacks the methyl group on the imidazole ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer specific chemical and biological properties. The methyl group on the imidazole ring can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylpiperidine |
InChI |
InChI=1S/C9H15N3S/c1-12-7-6-11-9(12)13-8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
OYORSPGXGYLGIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

